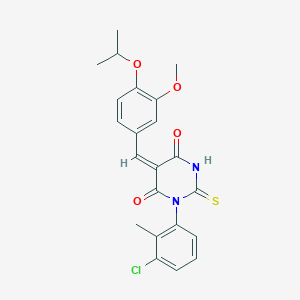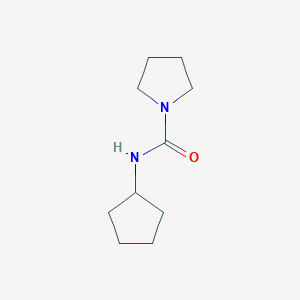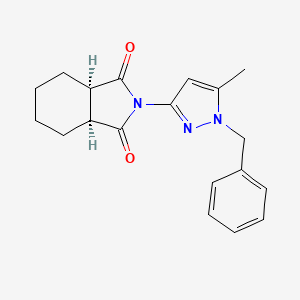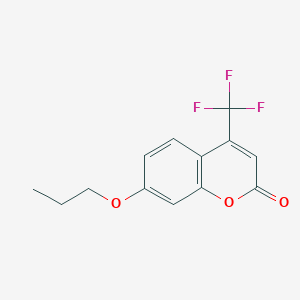
7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one
Übersicht
Beschreibung
7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one, also known as PTC-209, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been shown to inhibit cancer stem cells, which are a subpopulation of cells that are believed to be responsible for tumor initiation, progression, and recurrence.
Wirkmechanismus
The mechanism of action of 7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one involves the inhibition of BMI-1, a protein that plays a key role in the self-renewal and maintenance of cancer stem cells. This compound binds to BMI-1 and disrupts its function, leading to the inhibition of cancer stem cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have selective toxicity towards cancer stem cells, while sparing normal cells. This compound has also been shown to inhibit tumor growth and metastasis in preclinical models of cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one is its specificity towards cancer stem cells, which allows for targeted therapy. However, one limitation is the lack of clinical trials to determine its efficacy and safety in humans. In addition, this compound has a short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
For 7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one research include the development of more potent and selective inhibitors of BMI-1, as well as the identification of biomarkers that can predict response to therapy. In addition, clinical trials are needed to determine the safety and efficacy of this compound in humans. Finally, the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, should be explored to improve treatment outcomes.
Wissenschaftliche Forschungsanwendungen
7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit cancer stem cells in a variety of cancer types, including breast, prostate, and pancreatic cancer. Cancer stem cells are believed to be responsible for tumor initiation, progression, and recurrence, and targeting these cells has the potential to improve cancer treatment outcomes.
Eigenschaften
IUPAC Name |
7-propoxy-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O3/c1-2-5-18-8-3-4-9-10(13(14,15)16)7-12(17)19-11(9)6-8/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFOYZHESSCNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



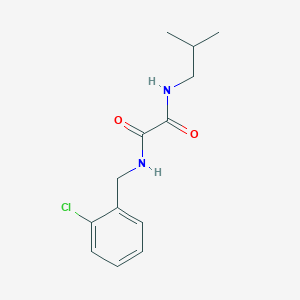
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B4726378.png)
![N-(3-chlorophenyl)-N'-[3-(diethylamino)propyl]thiourea](/img/structure/B4726389.png)
![2,3-dichloro-N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B4726394.png)
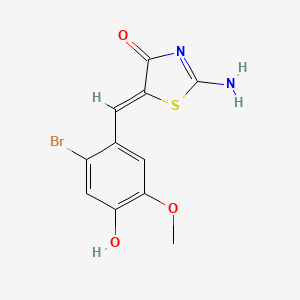
![ethyl 1-{[(4-fluorobenzyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B4726407.png)
![ethyl 4-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-3-oxobutanoate](/img/structure/B4726413.png)
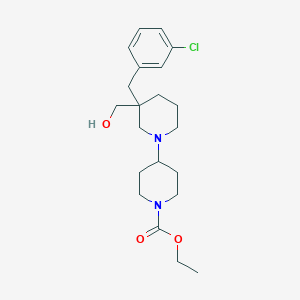
![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4726436.png)

![3-(2-furyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4726451.png)
